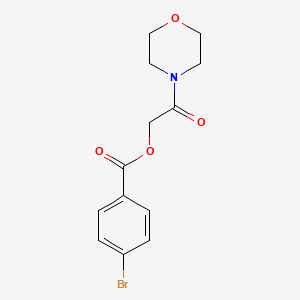![molecular formula C19H23N3O B6112223 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide, also known as PPNE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPNE is a member of the nicotinamide family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and organisms. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in vitro and in vivo. However, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide for cancer treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms by which 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide exerts its neuroprotective effects, as well as its potential for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the potential of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as an anti-inflammatory agent, as well as its effects on other signaling pathways in cells.
合成方法
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide can be synthesized by reacting 4-(1-piperidin-1-ylethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as a yellow solid, which can be purified by column chromatography.
科学研究应用
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been studied for its potential as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[4-(1-piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(22-12-3-2-4-13-22)15-7-9-16(10-8-15)18-17(19(20)23)6-5-11-21-18/h5-11,14H,2-4,12-13H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCDMGRIKFRAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6112152.png)
![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)
![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)